molecular formula C10H16N2O2 B12880391 N-Ethyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide CAS No. 57067-94-4

N-Ethyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide

Katalognummer: B12880391
CAS-Nummer: 57067-94-4
Molekulargewicht: 196.25 g/mol
InChI-Schlüssel: QUHWUFXRYOHUJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(4-methyloxazol-2-yl)butyramide typically involves the reaction of 4-methyloxazole with N-ethylbutyramide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of N-ethyl-N-(4-methyloxazol-2-yl)butyramide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

N-ethyl-N-(4-methyloxazol-2-yl)butyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

N-ethyl-N-(4-methyloxazol-2-yl)butyramide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of N-ethyl-N-(4-methyloxazol-2-yl)butyramide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to N-ethyl-N-(4-methyloxazol-2-yl)butyramide include:

Uniqueness

N-ethyl-N-(4-methyloxazol-2-yl)butyramide is unique due to its specific structure and the presence of both an oxazole ring and an amide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

57067-94-4

Molekularformel

C10H16N2O2

Molekulargewicht

196.25 g/mol

IUPAC-Name

N-ethyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide

InChI

InChI=1S/C10H16N2O2/c1-4-6-9(13)12(5-2)10-11-8(3)7-14-10/h7H,4-6H2,1-3H3

InChI-Schlüssel

QUHWUFXRYOHUJC-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)N(CC)C1=NC(=CO1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.